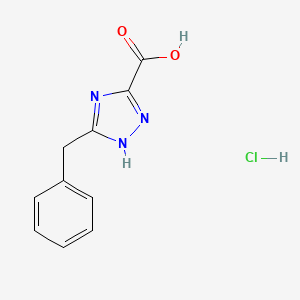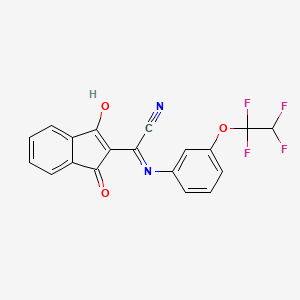
N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C20H15N3OS and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide is a compound that belongs to a class of molecules with potential for various applications in scientific research, particularly in the synthesis of complex molecules. The condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to N-(quinolin-5-yl)thiophene-2-carboxamide, showcases the reactivity of similar compounds. This process, followed by treatment with diphosphorus pentasulfide to afford corresponding thioamide, which upon oxidation yields complex quinoxaline derivatives, illustrates the foundational steps for synthesizing related compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antimicrobial Activity
Quinoxaline derivatives, including those similar to this compound, have been studied for their antimicrobial properties. The study of quinoxaline N,N-dioxide and some derivatives revealed significant antimicrobial activity against various bacterial and yeast strains. This suggests potential applications in developing new antimicrobial agents (Vieira et al., 2014).
Electrochemical Properties
Investigating the electrochemical properties of quinoxaline derivatives can lead to applications in sensing and materials science. A study focusing on the redox behavior of a quinoxaline carboxylic acid derivative at a glassy carbon electrode across various pH levels provides insights into the electrochemistry of related compounds. Understanding these properties can facilitate the development of electrochemical sensors or materials with specific redox characteristics (Shah et al., 2014).
Polymer Synthesis
Compounds with a quinoxaline moiety, such as this compound, can serve as building blocks in polymer synthesis. The incorporation of quinoxaline units into polymers can alter their physical, chemical, and optical properties, making them suitable for various applications, including electronics, photonics, and biomedicine (Patil et al., 2011).
Wirkmechanismus
Quinoxaline derivatives
have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been used against many targets, receptors, or microorganisms .
Thiophene derivatives
are also a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-20(19-12-21-17-7-3-4-8-18(17)23-19)22-11-14-5-1-2-6-16(14)15-9-10-25-13-15/h1-10,12-13H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOGFOZUZAPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
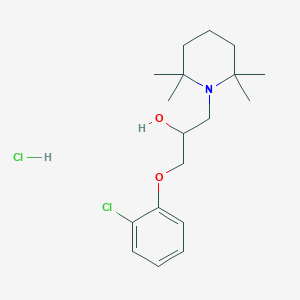
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2717065.png)
![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2717067.png)
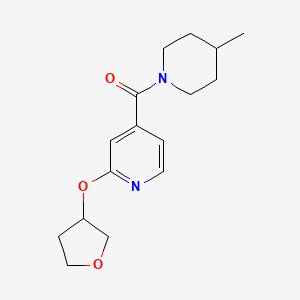
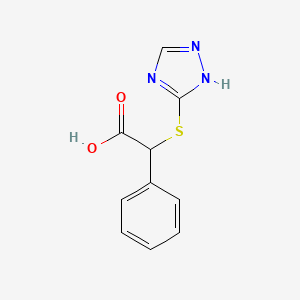
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717072.png)
![Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2717073.png)
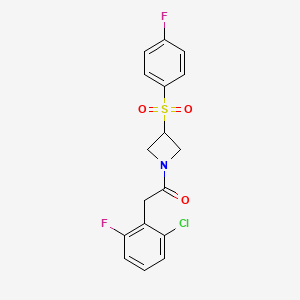

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-[(1-hydroxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2717078.png)
![N-(5-acetamido-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2717079.png)

